
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is an organic compound with the molecular formula C17H17NO2 It is characterized by the presence of a naphthalene ring substituted with a hydroxy-methylbutynyl group and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalene.
Acetylation: The hydroxy group of the intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under mild conditions.
Major Products
Oxidation: Formation of naphthalen-1-yl acetic acid or naphthalen-1-yl ketone.
Reduction: Formation of N-(4-(3-Hydroxy-3-methylbut-1-en-1-yl)naphthalen-1-yl)acetamide or N-(4-(3-Hydroxy-3-methylbutyl)naphthalen-1-yl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy-methylbutynyl group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Uniqueness
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is unique due to the presence of both a naphthalene ring and an acetamide group, which confer distinct chemical and biological properties
特性
CAS番号 |
90101-62-5 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
N-[4-(3-hydroxy-3-methylbut-1-ynyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C17H17NO2/c1-12(19)18-16-9-8-13(10-11-17(2,3)20)14-6-4-5-7-15(14)16/h4-9,20H,1-3H3,(H,18,19) |
InChIキー |
LCJNDPYHRDIWPT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C#CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




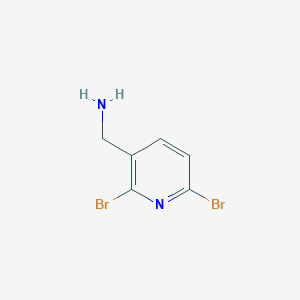
![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
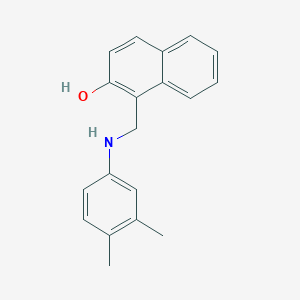



![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
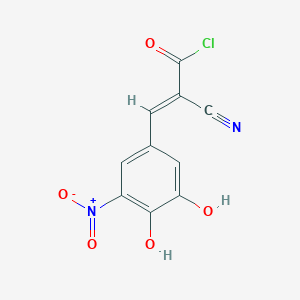
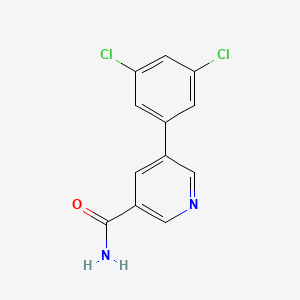
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
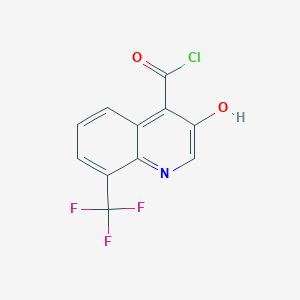
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
